1-(4-Fluorobenzyl)piperazine dihydrochloride
1-(4-Fluorobenzyl)piperazine dihydrochloride
Benzylpiperazines (BZP) are stimulant drugs which inhibit monoamine uptake. BZP and substituted derivatives, such as 1-(3,4-methylenedioxybenzyl)piperazine, have been identified as designer drugs or drugs of abuse. 4-fluoro BZP is a substituted BZP with a potential for abuse. The physiological and toxicological properties of this compound have not been evaluated. This product is intended for forensic and research applications. 4-fluoro BZP is also used as a precursor in the synthesis of certain bioactive compounds.
Brand Name:
Vulcanchem
CAS No.:
199672-06-5
VCID:
VC21260850
InChI:
InChI=1S/C11H15FN2.2ClH/c12-11-3-1-10(2-4-11)9-14-7-5-13-6-8-14;;/h1-4,13H,5-9H2;2*1H
SMILES:
C1CN(CCN1)CC2=CC=C(C=C2)F.Cl.Cl
Molecular Formula:
C11H17Cl2FN2
Molecular Weight:
267.17 g/mol
1-(4-Fluorobenzyl)piperazine dihydrochloride
CAS No.: 199672-06-5
Cat. No.: VC21260850
Molecular Formula: C11H17Cl2FN2
Molecular Weight: 267.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Benzylpiperazines (BZP) are stimulant drugs which inhibit monoamine uptake. BZP and substituted derivatives, such as 1-(3,4-methylenedioxybenzyl)piperazine, have been identified as designer drugs or drugs of abuse. 4-fluoro BZP is a substituted BZP with a potential for abuse. The physiological and toxicological properties of this compound have not been evaluated. This product is intended for forensic and research applications. 4-fluoro BZP is also used as a precursor in the synthesis of certain bioactive compounds. |
|---|---|
| CAS No. | 199672-06-5 |
| Molecular Formula | C11H17Cl2FN2 |
| Molecular Weight | 267.17 g/mol |
| IUPAC Name | 1-[(4-fluorophenyl)methyl]piperazine;dihydrochloride |
| Standard InChI | InChI=1S/C11H15FN2.2ClH/c12-11-3-1-10(2-4-11)9-14-7-5-13-6-8-14;;/h1-4,13H,5-9H2;2*1H |
| Standard InChI Key | LEYGHHPTNYWQEF-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1)CC2=CC=C(C=C2)F.Cl.Cl |
| Canonical SMILES | C1CN(CCN1)CC2=CC=C(C=C2)F.Cl.Cl |
| Appearance | Assay:≥98%A crystalline solid |
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